N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-15-10-12-27(13-11-15)32(29,30)19-8-6-18(7-9-19)21(28)24-23-26-25-22(31-23)20-14-16(2)4-5-17(20)3/h4-9,14-15H,10-13H2,1-3H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXUALXVWNKFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxadiazole ring and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 440.53 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits promising anticancer activity. In vitro assays showed that it effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased Bax/Bcl-2 ratios in treated cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Induction of apoptosis via caspase activation |
| NCI-H460 | 15 | Disruption of microtubule dynamics |
| HCT-116 | 12 | Modulation of Bcl-2 family proteins |
Antimicrobial Activity
This compound has also shown potential as an antimicrobial agent against multidrug-resistant pathogens. In vitro studies indicate that it possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 16 |
| Escherichia coli | 32 |
The biological activity of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating intrinsic pathways involving caspases.
- Microtubule Disruption : It interferes with microtubule dynamics, which is critical for cell division.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and protein production.
Case Studies
A notable study evaluated the efficacy of this compound in vivo using mouse models bearing human cancer xenografts. Results indicated a significant reduction in tumor size without notable toxicity, suggesting a favorable therapeutic index .
Another investigation focused on its antimicrobial effects in a clinical setting, where it was administered to patients with resistant infections. Preliminary results showed improved outcomes compared to standard treatments.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Comparative Insights
Structural Diversity :
- The target compound’s 2,5-dimethylphenyl substituent distinguishes it from LMM5/LMM11 (methoxyphenyl or furyl groups) and 7e (chlorophenyl-propanamide). This substitution may enhance steric bulk compared to smaller groups (e.g., furan in LMM11).
- The 4-methylpiperidinyl-sulfonyl group contrasts with LMM5’s benzyl-methyl sulfamoyl and 7e’s chlorophenyl-sulfonyl piperidine. Piperidine derivatives (as in 7e and the target) may improve solubility over cyclohexyl groups (LMM11) .
Physicochemical Properties :
- Molecular Weight : The target (~450–500 g/mol) is lighter than 7e (535 g/mol) due to the absence of a propanamide tail and chlorine atom .
- Melting Points : The target’s predicted melting point may align with LMM5/LMM11 (unreported but likely >100°C for sulfonamides) but is lower than Example 53 (175–178°C ).
Biological Activity: LMM5 and LMM11 exhibit antifungal activity via thioredoxin reductase inhibition . The target’s sulfonyl-piperidinyl group may similarly target enzymes, though substituent differences (e.g., methylpiperidine vs. benzyl/cyclohexyl) could alter potency or selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
